molecular formula C14H17F2NO5 B14067896 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B14067896
M. Wt: 317.28 g/mol
InChI Key: KQGDVVLAMQCAQB-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a difluorohydroxyphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the difluorohydroxyphenyl group: The Boc-protected amino acid is then subjected to a coupling reaction with a difluorohydroxyphenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution: The difluorohydroxyphenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: The free amine derivative

    Substitution: Substituted difluorohydroxyphenyl derivatives

    Oxidation: Ketone derivatives

    Reduction: Alkane derivatives

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorohydroxyphenyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dichloro-4-hydroxyphenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-methoxyphenyl)propanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid is unique due to the presence of both the difluorohydroxyphenyl group and the Boc protecting group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C14H17F2NO5

Molecular Weight

317.28 g/mol

IUPAC Name

(2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-11(12(19)20)6-8-9(15)4-7(18)5-10(8)16/h4-5,11,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1

InChI Key

KQGDVVLAMQCAQB-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1F)O)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1F)O)F)C(=O)O

Origin of Product

United States

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